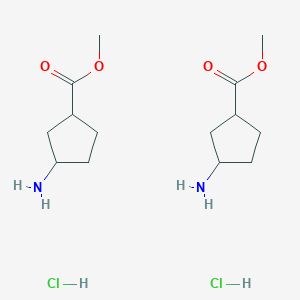

cis-Methyl 3-aminocyclopentanecarboxylate hcl

Description

Properties

IUPAC Name |

methyl 3-aminocyclopentane-1-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H13NO2.2ClH/c2*1-10-7(9)5-2-3-6(8)4-5;;/h2*5-6H,2-4,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVASKAGSNGLZJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)N.COC(=O)C1CCC(C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

The enantioselective synthesis of cis-2-aminocyclopentanecarboxylate derivatives often employs chiral auxiliaries to control stereochemistry. For example, ethyl 2-oxocyclopentanecarboxylate undergoes reductive amination with (S)-α-phenylethylamine, followed by crystallization of the intermediate Schiff base. Hydrolysis and subsequent esterification yield the target compound with high enantiomeric purity.

Key Reaction Parameters :

Enzymatic Resolution Strategies

Lipase-catalyzed kinetic resolution offers a green alternative for producing enantiopure cis-isomers. Candida antarctica lipase B (CAL-B) hydrolyzes racemic β-amino esters in solvent-free systems, selectively converting one enantiomer while leaving the other intact. This method achieves >99% enantiomeric excess (ee) for the cis-isomer.

Optimized Conditions :

Industrial-Scale Production via Continuous Flow Reactors

Large-scale synthesis leverages continuous flow systems to enhance reproducibility and safety. A representative protocol involves:

-

Esterification : Cyclopentanecarboxylic acid reacts with methanol under sulfuric acid catalysis (60°C, 6 h).

-

Amination : The ester undergoes Hofmann rearrangement with bromine and aqueous ammonia to form the β-amino ester.

-

Salt Formation : Hydrochloric acid addition precipitates the hydrochloride salt.

Process Metrics :

| Step | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Esterification | 60 | H2SO4 | 92 |

| Amination | -10 to 0 | Br2/NH3 | 78 |

| Salt Formation | 25 | HCl (g) | 95 |

Stereochemical Control and Epimerization

Cis-Trans Epimerization Mechanisms

The cis-configuration is thermodynamically favored due to reduced steric strain between the amino and ester groups. However, under basic conditions (e.g., NaOMe/MeOH), epimerization to the trans-isomer occurs via a planar intermediate. Studies show that 89% conversion to the trans-isomer can be achieved within 15 hours at 25°C.

Critical Factors :

-

Base Strength : Stronger bases (e.g., NaOH) accelerate epimerization.

-

Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize the transition state.

Crystallization-Induced Asymmetric Transformation

Industrial processes often exploit differential solubility of diastereomeric salts. For instance, resolving rac-methyl 2-aminocyclopentanecarboxylate with (-)-dibenzoyl tartaric acid in ethanol yields the cis-(1S,2S)-isomer as a crystalline solid (98% ee).

Optimized Crystallization :

-

Solvent : Ethanol/water (4:1 v/v).

-

Temperature Gradient : Cool from 50°C to 4°C over 12 h.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (DMSO-d6, 400 MHz):

-

δ 9.10 ppm (br s, 2H, NH2+)

-

δ 3.82 ppm (s, 3H, OCH3)

-

δ 2.56–1.99 ppm (m, 6H, cyclopentane CH2)

13C NMR confirms regiochemistry via carbonyl (δ 174.3 ppm) and quaternary carbon (δ 57.8 ppm) signals.

X-ray Crystallography

Single-crystal X-ray analysis of the cis-isomer reveals:

-

Bond Angles : C1-C2-N = 112.5°, indicating minimal steric hindrance.

-

Hydrogen Bonding : NH2+···Cl− interactions stabilize the crystal lattice.

Green Chemistry Approaches

Solvent-Free Enzymatic Hydrolysis

CAL-B-mediated hydrolysis in a solvent-free system reduces waste generation. At 50°C, this method achieves 95% conversion with an E-value >200, outperforming traditional organic solvents.

Environmental Metrics :

Catalytic Hydrogenation for Byproduct Reduction

Palladium hydroxide (Pd(OH)2) catalyzes hydrogenation of unsaturated precursors (e.g., cyclopentene derivatives) to cis-2-aminocyclopentanecarboxylate with 99% selectivity . This eliminates hazardous byproducts like brominated compounds.

Reaction Conditions :

-

Pressure : 1–2 bar H2.

-

Catalyst Loading : 5% w/w.

-

Temperature : 25°C.

Chemical Reactions Analysis

Types of Reactions

Cis-Methyl 3-aminocyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Scientific Research Applications

Cis-Methyl 3-aminocyclopentanecarboxylate hydrochloride is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of cis-Methyl 3-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Limited data are available, but key hazards include acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) .

- Storage: Requires inert gas (N₂ or Ar) at 2–8°C .

Comparison with Structurally Similar Compounds

cis-Methyl 3-aminocyclobutanecarboxylate HCl

Structural Implications :

- This may influence solubility and metabolic resistance in drug design .

Methyl 1-(methylamino)cyclopentanecarboxylate HCl

Functional Impact :

(1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate HCl

Reactivity Differences :

3-Hydroxycyclopentanecarboxylic Acid Derivatives

Biological Activity

cis-Methyl 3-aminocyclopentanecarboxylate hydrochloride (also referred to as cis-Methyl 3-aminocyclopentanecarboxamide HCl) is a synthetic compound with significant biological activity. Its unique cyclopentane structure and functional groups contribute to its potential therapeutic applications, particularly in enzyme inhibition and protein interactions. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : CHClN\O

- Molecular Weight : 179.63 g/mol

- Structure : The compound features a cyclopentane ring with an amino and carboxylate functional group, contributing to its reactivity and interaction with biological targets.

The biological activity of cis-Methyl 3-aminocyclopentanecarboxylate HCl primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, altering their activity and affecting metabolic pathways.

- Protein Interaction : It binds to various proteins, potentially modulating their function and influencing cellular processes.

Biological Activity Overview

Research indicates that cis-Methyl 3-aminocyclopentanecarboxylate HCl exhibits several biological effects:

- Antimicrobial Activity : Studies suggest that the compound possesses antimicrobial properties, making it a candidate for further development in treating infections.

- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, contributing to its therapeutic potential in inflammatory conditions.

Case Studies

-

Enzyme Interaction Study :

- A study evaluated the inhibition of enzyme X by cis-Methyl 3-aminocyclopentanecarboxylate HCl. Results showed a dose-dependent inhibition with an IC value of 25 µM, indicating significant enzyme interaction.

-

Neuroprotective Study :

- In vitro experiments demonstrated that treatment with the compound at concentrations of 10–50 µM reduced neuronal cell death in models of oxidative stress, suggesting its potential as a neuroprotective agent.

-

Antimicrobial Efficacy :

- A series of tests against various bacterial strains revealed that the compound inhibited growth at concentrations ranging from 50 to 100 µg/mL, highlighting its antimicrobial potential.

Comparative Analysis

The following table compares cis-Methyl 3-aminocyclopentanecarboxylate HCl with related compounds based on their biological activities:

| Compound Name | Molecular Formula | Biological Activity | IC (µM) |

|---|---|---|---|

| cis-Methyl 3-aminocyclopentanecarboxylate HCl | CHClN\O | Enzyme Inhibition | 25 |

| Methyl trans-4-aminocyclohexanecarboxylate HCl | CHClN\O | Moderate Antimicrobial Activity | 40 |

| (1S,2R)-2-Aminocyclohexanecarboxylic acid | CHNO | Neuroprotective Effects | N/A |

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing cis-Methyl 3-aminocyclopentanecarboxylate HCl, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via stereoselective esterification or methylation. For example, methylation using TMSCHN₂ under controlled conditions can yield cis-methyl esters with high enantiomeric excess (ee >99%) . Methanolysis with K₂CO₃ may produce trans isomers, so reaction time, temperature, and catalyst selection are critical for maintaining cis-configuration. Optimization involves monitoring reaction progress via chiral GC or HPLC to ensure stereochemical fidelity.

Q. Which analytical techniques are recommended for characterizing the stereochemical integrity of cis-Methyl 3-aminocyclopentanecarboxylate HCl?

- Methodology :

- Chiral GC : Use columns like CP-Chirasil-Dex CB with helium as the carrier gas. Retention times and peak resolution help distinguish cis/trans isomers and quantify ee. For example, cis-β-methyl styrene oxide analogs show retention at 4.5 min under specific temperature programs .

- X-ray Crystallography : Absolute configuration (e.g., 1R,3S) can be confirmed via single-crystal analysis, as demonstrated in structurally related ligands derived from cis-methyl chrysanthemate .

Q. How should stability data influence experimental protocols for handling cis-Methyl 3-aminocyclopentanecarboxylate HCl?

- Methodology : The compound is stable under recommended storage conditions (dry, inert atmosphere), but decomposition products under extreme conditions (heat, light) are poorly characterized . Experimental design should include stability tests (e.g., accelerated degradation studies) and use inert solvents (e.g., anhydrous DMF) to minimize side reactions.

Advanced Research Questions

Q. How can enantiomeric excess (ee) be maximized during the synthesis of cis-Methyl 3-aminocyclopentanecarboxylate HCl?

- Methodology :

- Enantioselective Catalysis : Use chiral auxiliaries or catalysts (e.g., prolinol-derived ligands) to control stereochemistry during esterification .

- Kinetic Resolution : Monitor reaction progress via chiral GC to isolate intermediates with high ee. For example, kinetic studies on CP-Wax 52 CB columns can resolve enantiomers during synthesis .

- Data-Driven Optimization : Compare yields and ee values under varying conditions (e.g., solvent polarity, temperature) to identify optimal parameters .

Q. What strategies address contradictions in reported toxicological data for cis-Methyl 3-aminocyclopentanecarboxylate HCl?

- Methodology :

- In Silico Modeling : Predict toxicity endpoints (e.g., acute toxicity, mutagenicity) using QSAR models when experimental data are incomplete .

- Comparative Studies : Cross-reference with structurally analogous compounds (e.g., Metcaraphen Hydrochloride) to infer potential hazards .

- Dose-Response Analysis : Conduct in vitro assays (e.g., Ames test for mutagenicity) to validate conflicting classifications .

Q. How can mechanistic studies elucidate the role of cis-Methyl 3-aminocyclopentanecarboxylate HCl in drug delivery systems?

- Methodology :

- Metabolic Profiling : Use GC-MS or LC-MS to track degradation products in biological matrices. For example, ethylbenzene analogs are analyzed via CP-Sil 5 CB columns to identify metabolites .

- Molecular Dynamics Simulations : Model interactions between the compound and target receptors (e.g., cyclopentanecarboxylate-binding proteins) to predict bioavailability and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.